molecular formula C11H15ClN2O5 B609576 Nicotinamide riboside chloride CAS No. 23111-00-4

Nicotinamide riboside chloride

Cat. No.: B609576
CAS No.: 23111-00-4
M. Wt: 290.70 g/mol
InChI Key: YABIFCKURFRPPO-IVOJBTPCSA-N
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Description

Nicotinamide riboside (chloride) is a form of vitamin B3 and a pyridine-nucleoside. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in various metabolic pathways. Nicotinamide riboside was first identified as a necessary growth factor for the culture of Haemophilus influenza in 1944 . It has since been recognized for its potential health benefits, particularly in elevating NAD+ levels in the body .

Mechanism of Action

Target of Action

Nicotinamide Riboside Chloride (NRCl) primarily targets the Nicotinamide Adenine Dinucleotide (NAD+) pathway . NAD+ is an essential coenzyme that plays important roles in various metabolic pathways . It is involved in cellular oxidation-reduction reactions, including the majority of catabolic and anabolic reactions .

Mode of Action

NRCl functions as a precursor to NAD+ . It is metabolized into Nicotinamide Mononucleotide (NMN), which is then converted into NAD+ . This increase in NAD+ levels supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .

Biochemical Pathways

NRCl affects the NAD+ biosynthetic pathway . It is involved in the salvage NAD synthesis in both bacteria and eukaryotes . The increase in NAD+ levels from NRCl supplementation enhances mitochondrial function, increases oxidative metabolism, and improves glucose tolerance .

Pharmacokinetics

NRCl is likely to be absorbed mainly as nicotinamide following hydrolysis in the gut . The increase in NAD+ levels from NRCl supplementation has been shown to be dose-dependent, with higher doses resulting in greater increases in blood NAD+ levels .

Result of Action

The increase in NAD+ levels from NRCl supplementation can have several effects. It can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome . It also supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .

Biochemical Analysis

Biochemical Properties

Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between this compound and these enzymes is crucial for its biochemical role.

Cellular Effects

This compound influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .

Metabolic Pathways

This compound is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .

Subcellular Localization

This compound is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide riboside (chloride) can be synthesized through various methods. One efficient method involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction is typically carried out in an aqueous solution at a controlled temperature and pH . Another method involves the use of sodium dithionate as a reducing agent to convert nicotinamide riboside to its chloride form .

Industrial Production Methods: Industrial production of nicotinamide riboside (chloride) often involves the use of ethanol as a solvent. The process includes dissolving the compound in ethanol, introducing ammonia gas, and maintaining the reaction at a specific temperature. After the reaction, the product is cooled, filtered, and dried to obtain high-purity nicotinamide riboside (chloride) .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide riboside (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium dithionate is commonly used as a reducing agent.

    Substitution: Various nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products:

    Oxidation: Nicotinamide adenine dinucleotide (NAD+).

    Reduction: Dihydronicotinamide riboside (NRH).

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Nicotinamide riboside (chloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

    Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions.

    Nicotinamide mononucleotide (NMN): Another precursor to NAD+.

    Nicotinic acid (NA): A form of vitamin B3 that can be converted to NAD+.

    Nicotinamide (NAM): Another form of vitamin B3 involved in NAD+ synthesis.

Uniqueness: Nicotinamide riboside (chloride) is unique in its ability to efficiently elevate NAD+ levels without causing the flushing effect associated with nicotinic acid. It also has better bioavailability and potency compared to other NAD+ precursors .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABIFCKURFRPPO-IVOJBTPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-00-4
Record name Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23111-00-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinamide riboside chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1)
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Record name NICOTINAMIDE RIBOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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